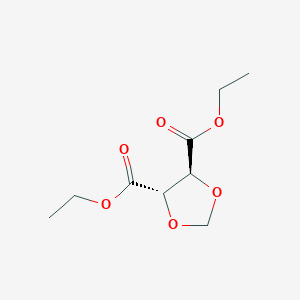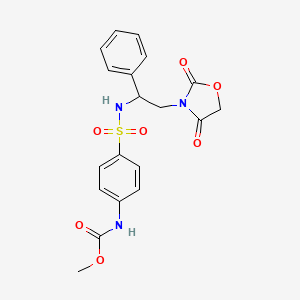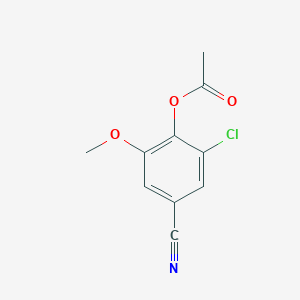
2-Chloro-4-cyano-6-methoxyphenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-cyano-6-methoxyphenyl acetate is a chemical compound with the molecular formula C10H8ClNO3 and a molecular weight of 225.63 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-cyano-6-methoxyphenyl acetate consists of 10 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
2-Chloro-4-cyano-6-methoxyphenyl acetate is a solid at room temperature. It has a predicted melting point of 101.12°C and a predicted boiling point of approximately 297.2°C at 760 mmHg. The predicted density is approximately 1.3 g/cm3 .科学的研究の応用
Synthesis and Chemical Properties
Chemical Synthesis : This compound has been utilized in various chemical synthesis processes. For instance, it is involved in the preparation of certain chloroacetamide herbicides, which are used in agricultural production. These herbicides include acetochlor, alachlor, butachlor, and metolachlor, and are known for their involvement in complex metabolic activation pathways leading to DNA-reactive products (Coleman et al., 2000). Additionally, 2-Chloro-4-cyano-6-methoxyphenyl acetate plays a role in the synthesis of novel compounds such as cyanopyridine and cyanopyrans, which show antimicrobial activity, including against Mycobacterium tuberculosis (Vyas et al., 2009).
Metabolism Studies : Research has shown that liver microsomes from both humans and rats can metabolize related chloroacetamide herbicides, revealing important aspects of their bioactivation and degradation pathways (Coleman et al., 2000).
Catalysis and Organic Reactions
Catalytic Applications : The compound has been involved in research exploring its role in catalytic processes. For example, disulfonic acid imidazolium chloroaluminate has been used as a catalyst for synthesizing related compounds, demonstrating the potential for green and efficient synthetic methodologies (Moosavi-Zare et al., 2013).
Photochemical Approaches : Studies on the photochemical behavior of related esters, including p-methoxyphenyl and p-methylphenyl esters, have provided insights into the synthesis of chromones, a class of compounds with various biological activities (Álvaro et al., 1987).
Environmental and Biological Impacts
Herbicide Reception and Activity : The reception and activity of chloroacetamide herbicides, including those synthesized from similar compounds, have been studied in agricultural contexts. This research helps understand how these herbicides interact with the environment and affect crop growth (Banks & Robinson, 1986).
Biological Activity : The antimicrobial activities of compounds synthesized from similar structures, like cyanopyridine and cyanopyrans, highlight the potential biomedical applications of these chemicals (Vyas et al., 2009).
特性
IUPAC Name |
(2-chloro-4-cyano-6-methoxyphenyl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c1-6(13)15-10-8(11)3-7(5-12)4-9(10)14-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROKRSOMNQYVBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Cl)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2462454.png)
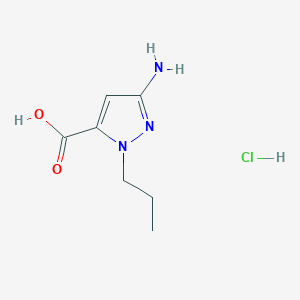
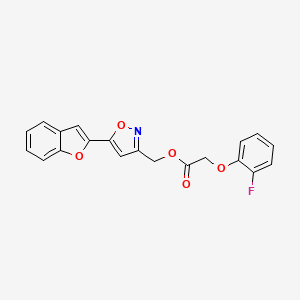
![5-methyl-N-(3-methylbutyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2462460.png)
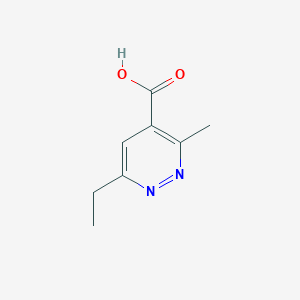
![Methyl 5-azaspiro[3.4]octane-7-carboxylate;hydrochloride](/img/structure/B2462468.png)
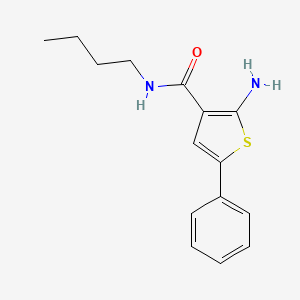



![3-chloro-2-[4-(4H-1,2,4-triazol-3-yl)piperidino]-5-(trifluoromethyl)pyridine](/img/structure/B2462474.png)
